2-(4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid
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Overview
Description
2-(4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid is a complex organic compound that features a boronic ester group and an aldehyde functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a phenol derivative with pinacolborane under catalytic conditions to form the boronic ester group.
Introduction of the Aldehyde Group: The aldehyde group is introduced via formylation reactions, often using reagents such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Coupling with Acetic Acid: The final step involves the coupling of the intermediate with acetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Aryl halides, Pd(PPh3)4, base (e.g., K2CO3)
Major Products
Oxidation: 2-(4-Carboxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid
Reduction: 2-(4-Hydroxymethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid
Substitution: Various biaryl compounds depending on the aryl halide used
Scientific Research Applications
2-(4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid involves its ability to undergo various chemical transformations. The boronic ester group facilitates cross-coupling reactions, while the aldehyde group can participate in nucleophilic addition reactions. These functional groups enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but lacks the acetic acid moiety.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring instead of the phenoxy group.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features two boronic ester groups and a benzothiadiazole core.
Uniqueness
2-(4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid is unique due to the presence of both a boronic ester group and an aldehyde group, which provide a combination of reactivity and versatility not commonly found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C15H19BO6 |
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Molecular Weight |
306.12 g/mol |
IUPAC Name |
2-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)12-7-11(20-9-13(18)19)6-5-10(12)8-17/h5-8H,9H2,1-4H3,(H,18,19) |
InChI Key |
BLEYIAVGNPBAAB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC(=O)O)C=O |
Origin of Product |
United States |
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